Cas no 19462-79-4 (4-bromophenanthrene)
4-bromophenanthrene Chemical and Physical Properties
Names and Identifiers
-
- 4-bromophenanthrene
- 4-Bromphenanthren
- 4-Brom-phenanthren
- AC1L6U5V
- CTK0H8046
- NSC171604
- Phenanthrene, 4-bromo-
- 4-bromonaphenanthrene
- DTXSID50305754
- NSC-171604
- SCHEMBL662611
- BCP33108
- MFCD30188234
- SY286861
- NJESAUCSIMQRGL-UHFFFAOYSA-N
- 19462-79-4
- A852709
- NSC 171604
-
- MDL: MFCD30188234
- Inchi: 1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H
- InChI Key: NJESAUCSIMQRGL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC=C3C=CC=CC3=C21
Computed Properties
- Exact Mass: 255.98877
- Monoisotopic Mass: 255.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 5.1
Experimental Properties
- Density: 1.479±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 389.7°C at 760 mmHg
- Flash Point: 190.3°C
- Refractive Index: 1.733
- Solubility: Insuluble (2.2E-4 g/L) (25 ºC),
- PSA: 0
4-bromophenanthrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1324314-1g |
4-Bromophenanthrene |
19462-79-4 | 98% | 1g |
$1554.0 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1188512-1g |
4-Bromophenanthrene |
19462-79-4 | 95% | 1g |
$1375 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1188512-1g |
4-Bromophenanthrene |
19462-79-4 | 95% | 1g |
$1375 | 2024-07-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286861-1g |
4-Bromophenanthrene |
19462-79-4 | ≥95% | 1g |
¥11250.00 | 2025-04-17 |
4-bromophenanthrene Suppliers
4-bromophenanthrene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-bromophenanthrene
Exploring the Properties and Applications of 4-Bromophenanthrene (CAS No. 19462-79-4)
The compound 4-bromophenanthrene, with the CAS registry number 19462-79-4, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique chemical structure, which consists of a phenanthrene backbone substituted with a bromine atom at the fourth position. The substitution pattern not only influences its physical and chemical properties but also opens up diverse applications across multiple fields.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-bromophenanthrene. Researchers have developed novel methodologies to achieve high yields and purity levels, which are critical for its application in specialized industries. For instance, the use of transition metal catalysts has facilitated selective bromination reactions, ensuring precise substitution at the desired position on the phenanthrene ring system. These innovations have significantly contributed to the scalability of production processes, making 4-bromophenanthrene more accessible for both academic research and industrial applications.
The physical properties of 4-bromophenanthrene are highly dependent on its molecular structure. It exhibits a high melting point due to strong intermolecular forces, making it suitable for applications that require thermal stability. Additionally, its electronic properties, influenced by the electron-withdrawing bromine substituent, have been extensively studied in the context of optoelectronic materials. Recent studies have demonstrated its potential as a building block for organic semiconductors, where its ability to modulate charge transport properties is highly valued.
In terms of applications, 4-bromophenanthrene has found utility in several areas. One notable application is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of bioactive compounds. Its rigid aromatic framework provides an ideal platform for designing molecules with specific pharmacological activities. Furthermore, it has been explored as a precursor in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The integration of 4-bromophenanthrene into these systems has shown promise in enhancing device performance through optimized electronic interactions.
Environmental considerations are another critical aspect associated with 4-bromophenanthrene. While it is not classified as a hazardous substance under standard conditions, its environmental fate and toxicity have been subjects of recent research. Studies indicate that under certain environmental conditions, such as UV light exposure or microbial activity, it can undergo degradation pathways that may produce byproducts with varying environmental impacts. Understanding these processes is essential for ensuring responsible use and disposal practices.
Looking ahead, ongoing research continues to uncover new dimensions of 4-bromophenanthrene's potential. Collaborative efforts between chemists, material scientists, and engineers are driving innovations that leverage its unique properties for next-generation technologies. For instance, investigations into its role in bioimaging agents and sensors are opening new avenues in diagnostics and environmental monitoring.
In conclusion, 4-bromophenanthrene (CAS No. 19462-79-4) stands as a versatile compound with a wide array of applications across multiple disciplines. Its chemical structure provides a foundation for exploring novel materials and therapeutic agents while maintaining compatibility with existing technological frameworks. As research progresses, it is anticipated that this compound will continue to play a pivotal role in advancing scientific frontiers and addressing real-world challenges.
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